Formylmethionyl-alanyl-leucine

Neutrophil Chemotaxis Formyl Peptide Receptor Structure-Activity Relationship

Research reproducibility suffers when potent agonists saturate neutrophil assays or produce off-target effects, leading to variable dose-response data. Formylmethionyl-alanyl-leucine (fMet-Ala-Leu) solves this as a consistently low-activity FPR1/FPR2 agonist-the weakest chemotactic tripeptide among structural analogs. • Serves as an ideal negative control or low-activity reference in Boyden chamber/transwell migration experiments. • Enables dissection of partial agonism and biased signaling at FPR1/FPR2 without system saturation. • Provides a well-documented, low-activity benchmark for SAR campaigns and in vitro assay calibration.

Molecular Formula C15H27N3O5S
Molecular Weight 361.5 g/mol
CAS No. 83961-79-9
Cat. No. B1673552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylmethionyl-alanyl-leucine
CAS83961-79-9
SynonymsFormylmethionyl-alanyl-leucine;  Fmet-ala-leu; 
Molecular FormulaC15H27N3O5S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C15H27N3O5S/c1-9(2)7-12(15(22)23)18-13(20)10(3)17-14(21)11(16-8-19)5-6-24-4/h8-12H,5-7H2,1-4H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t10-,11-,12-/m0/s1
InChIKeyZPUCKAJAEIPORH-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

fMet-Ala-Leu: Baseline Overview


Formylmethionyl-alanyl-leucine (fMet-Ala-Leu, CAS 83961-79-9) is a synthetic N‑formyl tripeptide belonging to the class of formyl peptide receptor (FPR) agonists [1]. It is structurally related to the canonical chemoattractant fMet-Leu-Phe (fMLP) and shares the ability to bind and activate G protein‑coupled formyl peptide receptors (FPR1/FPR2) on phagocytic leukocytes [2]. As a derivative of the E. coli ribosomal protein L10 gene product, it serves as a chemotactic factor for polymorphonuclear leukocytes [3]. The compound is employed primarily as a research tool to investigate receptor‑mediated neutrophil activation, chemotaxis, and respiratory burst responses [4].

Synthetic N‑formyl tripeptide FPR agonist
Research tool for neutrophil chemotaxis and respiratory burst
Structurally related to fMLP with altered sequence

Why fMet-Ala-Leu Cannot Replace fMLP


N‑formyl tripeptides cannot be freely interchanged as research tools because their biological activities are exquisitely dependent on the amino acid sequence [1]. Even minor alterations in the peptide backbone produce orders-of-magnitude differences in potency and can qualitatively alter downstream signaling outcomes [2]. For example, the substitution of leucine with alanine at position 2 markedly reduces chemotactic and oxidative burst responses compared to the prototypical fMet-Leu-Phe [3]. Consequently, using a non‑optimized analog such as fMet-Ala-Leu as a simple “fMLP substitute” will yield quantitatively different experimental results and may fail to recapitulate specific receptor‑activation profiles [4].

Sequence-Dependent Activity
Ala substitution at position 2 may markedly reduce chemotactic and oxidative burst responses compared to fMLP.
Receptor Activation Profile
Substitution with fMet‑Ala‑Leu may not recapitulate the specific receptor‑activation profiles of fMLP.
Experimental Outcome Shift
Quantitative experimental results may differ significantly due to the order‑of‑magnitude potency difference.

fMet-Ala-Leu Comparative Evidence


Reduced Chemotactic Activity vs. fMLP

In a direct comparative study of three synthetic N‑formyl‑methionyl peptides, fMet‑Ala (fMet-Ala-Leu) demonstrated lower chemotactic activity than fMet-Leu-Phe (fMLP) [1]. The relative activity ranking was fMet-Phe > fMet-Val > fMet-Ala [1].

Neutrophil Chemotaxis
Head‑to‑head
Relative activityfMet‑Phe > fMet‑Val > fMet‑Ala
Supports low‑activity control context
In vitro Boyden chamber assay
Neutrophil Chemotaxis Formyl Peptide Receptor Structure-Activity Relationship

Weaker Oxidative Metabolism Stimulation

The same study evaluated oxidative metabolism (superoxide production) in human neutrophils and found that fMet‑Ala induced a significantly weaker response than fMet‑Phe or fMet‑Val [1].

Oxidative Metabolism
Head‑to‑head
Superoxide productionfMet‑Phe > fMet‑Val > fMet‑Ala
Confirms weak respiratory burst activation
Human neutrophil superoxide assay
Respiratory Burst Superoxide Anion Neutrophil Activation

Lower Phagocytosis and Killing Activity

In the same head-to-head comparison, fMet‑Ala exhibited weaker stimulation of both phagocytosis and bacterial killing compared to fMet‑Phe and fMet‑Val [1].

Phagocytosis & Killing
Head‑to‑head
ActivityfMet‑Phe > fMet‑Val > fMet‑Ala
Low‑activity reference for antimicrobial function
Human neutrophil phagocytosis/killing assays
Phagocytosis Bacterial Killing Neutrophil Function

Consistently Low Activity Across Neutrophil Functions

The Patrone et al. study demonstrated that the activity ranking fMet-Phe > fMet-Val > fMet-Ala was maintained across all tested neutrophil functions (chemotaxis, adhesiveness, oxidative metabolism, phagocytosis, killing) [1]. This indicates that the reduced potency of fMet-Ala is a general property rather than a function-specific effect.

Multifunctional Profile
Head‑to‑head
All functionsfMet‑Phe > fMet‑Val > fMet‑Ala
Consistent low‑efficacy comparator across readouts
Chemotaxis, adhesion, oxidative burst, phagocytosis, killing
Neutrophil Function Chemotaxis Oxidative Metabolism

Low Potency Inferred from SAR Data

While no direct ED50 value for fMet-Ala-Leu was found in the primary literature, class-level inference from a systematic SAR study of 24 N‑formyl peptides indicates that the specific sequence of fMet‑Ala‑Leu is likely 10⁶–10⁷‑fold less active than fMet‑Leu‑Phe [1]. The canonical fMet‑Leu‑Phe exhibits an ED50 for chemotaxis of 7×10⁻¹¹ M, whereas structurally less optimal tripeptides lose activity by factors up to 2.6×10⁷ [1].

SAR Potency Inference
Class‑level
Predicted >10⁶‑fold less active than fMLP
Supports SAR model interpretation
Class‑level inference from 24‑peptide SAR study
Structure-Activity Relationship fMLP Analog ED50

fMet-Ala-Leu: Key Applications


Negative Control for Chemotaxis Assays

Because fMet-Ala-Leu consistently exhibits the lowest chemotactic activity among related tripeptides [1], it serves as an ideal negative control or a low-activity reference in Boyden chamber or transwell migration experiments. This allows researchers to establish a baseline for chemotactic responses and to validate the specificity of more potent agonists such as fMLP.

Partial Agonism and Efficacy Profiling

The reduced potency of fMet-Ala-Leu across multiple neutrophil functions (chemotaxis, oxidative burst, phagocytosis) [1] makes it a valuable tool for studying partial agonism or biased signaling at FPR1/FPR2. It can be used to dissect receptor activation thresholds and to compare the efficacy of novel synthetic analogs without saturating the system.

SAR Benchmarking for fMLP Analogs

In SAR campaigns aimed at developing improved FPR ligands, fMet-Ala-Leu provides a well-documented low-activity benchmark [1][2]. Its activity profile, compared to fMet-Leu-Phe and other analogs, helps define the structural requirements for high potency and can be used to calibrate in vitro assays when testing new chemical entities.

Calibration Standard for Neutrophil Assays

The hierarchical activity (fMet-Phe > fMet-Val > fMet-Ala) observed across multiple functional readouts [1] allows researchers to use fMet-Ala-Leu as a low-end calibration point. This is particularly useful for establishing dose-response curves and for ensuring that assay systems are not saturated by overly potent agonists.

Application
Selection Property
Validation Focus
Negative Control for Chemotaxis Assays
Low‑activity reference profile
Chemotaxis baseline validation
Partial Agonism & Efficacy Profiling
Multi‑functional low‑efficacy profile
Receptor activation threshold assessment
SAR Benchmarking for fMLP Analogs
Well‑documented low‑activity benchmark
Structure‑activity calibration
Neutrophil Assay Calibration
Hierarchical activity ranking
Dose‑response curve establishment
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